molecular formula C29H27ClN2 B1218635 4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride CAS No. 77769-31-4

4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride

Cat. No.: B1218635
CAS No.: 77769-31-4
M. Wt: 439 g/mol
InChI Key: VSDSLMUSMFOWGP-UHFFFAOYSA-N
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Description

4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride is a complex organic compound with a unique structure that includes a chloro-substituted acridine moiety and a diethylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride typically involves multiple steps, including the formation of the acridine core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules and potential bioactivity.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acridine derivatives and substituted anilines. These compounds may share structural similarities but differ in their functional groups and overall properties.

Uniqueness

4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride is unique due to its specific combination of functional groups and the presence of a chloro-substituted acridine moiety

Properties

IUPAC Name

4-(9-chloro-10-phenylacridin-9-yl)-N,N-diethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN2.ClH/c1-3-31(4-2)23-20-18-22(19-21-23)29(30)25-14-8-10-16-27(25)32(24-12-6-5-7-13-24)28-17-11-9-15-26(28)29;/h5-21H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZMDKQYNJFFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9(p-Diethylaminophenyl)-9-methoxy-10-phenylacridan (12.0 g, 0.0276 mole) is slurried in 150 ml of tetrahydrofuran while anhydrous hydrogen chloride is bubbled in with cooling. The hydrogen chloride is bubbled in until the slurry reaches a pH of 1.0 and a bright yellow color is obtained. The product is collected on a Buchner funnel, washed twice with 10 ml portions of tetrahydrofuran and dried at 50° C. to give 11.6 g (95.8% yield) of 9(p-diethylaminophenyl)-9-chloro-10-phenylacridan.
Name
9(p-Diethylaminophenyl)-9-methoxy-10-phenylacridan
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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